molecular formula C22H19FN2O2S B2614493 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone CAS No. 851800-14-1

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone

Cat. No. B2614493
CAS RN: 851800-14-1
M. Wt: 394.46
InChI Key: LYKGKDHOTJKLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone is a useful research compound. Its molecular formula is C22H19FN2O2S and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Studies have shown that derivatives bearing naphthalene moieties, similar to the compound , exhibit significant antioxidant and anticancer activities. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with naphthalene substitutions demonstrated higher antioxidant activity than ascorbic acid in certain cases. These compounds were also tested for anticancer activity against human glioblastoma and breast cancer cell lines, indicating potential applications in cancer treatment (Tumosienė et al., 2020).

Anticonvulsant Activity

Another area of application is the development of anticonvulsant drugs. Compounds with structural features similar to the query compound, particularly those incorporating naphthalen-2-yloxy and imidazole elements, have been designed and synthesized to meet structural requirements necessary for anticonvulsant activity. Their activities were investigated using various seizure models, validating the importance of specific pharmacophoric models for anticonvulsant efficacy (Rajak et al., 2010).

Photophysical Properties

The photophysical properties of compounds with naphthalene units have also been a subject of investigation, providing insights into their potential applications in materials science. Studies involving dihydroquinazolinone derivatives linked to naphthalene highlighted their significant changes in photophysical properties depending on solvent polarity, suggesting applications in the development of photoluminescent materials (Pannipara et al., 2017).

Crystal Structure Analysis

Crystal structure analysis of compounds containing imidazole and naphthalene components has provided detailed insights into their molecular arrangements and interactions, which is crucial for understanding their reactivity and potential applications in the design of new molecular entities (Hempel et al., 2005).

properties

IUPAC Name

1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2S/c23-19-8-5-16(6-9-19)15-28-22-24-11-12-25(22)21(26)14-27-20-10-7-17-3-1-2-4-18(17)13-20/h1-10,13H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKGKDHOTJKLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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